Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted at the 2-position with a 3-phenoxypropanamido group and at the 6-position with a methyl ester. The 3-phenoxypropanamido moiety introduces both lipophilic and hydrogen-bonding capabilities, which may enhance target binding and metabolic stability compared to simpler substituents.
Properties
IUPAC Name |
methyl 2-(3-phenoxypropanoylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-17(22)12-7-8-14-15(11-12)25-18(19-14)20-16(21)9-10-24-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPQSCZUWASJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds. .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological system they interact with. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution. These properties could influence the interaction of this compound with its targets.
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. Each of these activities would involve different biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents, which could influence the bioavailability of this compound.
Biological Activity
Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzothiazole Ring : Known for its diverse biological activities.
- Carboxylate Group : Imparts solubility and reactivity.
- Phenoxypropanamide Moiety : Contributes to the compound's unique biological properties.
The exact mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, including:
- DNA : Potentially affecting replication processes.
- Proteins : Modulating enzyme activity through competitive inhibition.
- Receptors : Influencing signaling pathways that could lead to therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown micromolar inhibition of mitotic kinesins, which are crucial for cancer cell proliferation. The inhibition of HSET (KIFC1) has been linked to the induction of multipolar spindles in centrosome-amplified cancer cells, leading to cell death .
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Compounds related to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .
Comparative Analysis
Case Studies
- Inhibition of HSET : A study demonstrated that methyl 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibited HSET with nanomolar potency, leading to increased multipolarity in cancer cells . This suggests a potential therapeutic application in treating cancers characterized by centrosome amplification.
- Antimicrobial Efficacy : A series of benzothiazole derivatives showed strong activity against S. pneumoniae and S. pyogenes, with MIC values as low as 0.008 μg/mL . This highlights the potential use of this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The benzothiazole scaffold is highly modular, with variations at the 2- and 6-positions dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
